N,N-Diethyl-4-(2-hydroxyphenyl)benzamide
Overview
Description
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by other names such as 2-(4-Diethylcarbamoylphenyl)phenol and N,N-Diethyl-2’-hydroxy[1,1’-biphenyl]-4-carboxamide .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide includes a benzamide group attached to a phenol group. The benzamide group consists of a benzene ring attached to a carboxamide group (C=O-NH2), and the phenol group consists of a benzene ring attached to a hydroxyl group (OH) .Scientific Research Applications
Chemoselective Synthesis
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide plays a role in chemoselective synthesis processes. It's been used in the N-benzoylation of aminophenols, particularly 2-aminophenol and 4-aminophenol, utilizing benzoylisothiocyanates. This method produces N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through the formation of thiourea followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).
Synthesis and Pharmacological Activities
This compound has been synthesized for studies in pharmacological activities. For instance, N-(3-hydroxyphenyl) benzamide, a related compound, was synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride and subjected to enzyme inhibition activity testing against various enzymes (Abbasi et al., 2014).
Microbiological Activity
Studies have been conducted on the synthesis of N-(o-hydroxyphenyl)benzamides and their antimicrobial activities against various bacteria and fungi. This includes research on derivatives like 4-amino-N-(o-hydroxyphenyl)benzamide, which showed notable activity against certain Gram-negative microorganisms (Şener et al., 2000).
Novel δ-Opioid Mechanisms
Research on N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and its analogs, which are δ-opioid agonists, has shown promising results in chronic pain treatment. Studies have explored their analgesic effects and molecular mechanisms in mice models (Nozaki et al., 2012).
Melanoma Imaging and Therapy
N,N-diethyl-4-(2-hydroxyphenyl)benzamide derivatives have been studied for their potential in melanoma imaging and therapy. Research focused on structure-activity relationships and their affinity for melanoma cells, exploring their use in scintigraphy and SPECT imaging (Eisenhut et al., 2000).
Antibacterial and Antifungal Agents
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated broad-spectrum activity against various microorganisms (Ertan et al., 2007).
properties
IUPAC Name |
N,N-diethyl-4-(2-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLIAUVULFGXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625286 | |
Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide | |
CAS RN |
356072-33-8 | |
Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.